Receptor Binding Specificity: CART(55-102) as the Defining Displacer in Primary Brain Cultures
CART(55-102) is the primary peptide used to define specific receptor binding for the CART system, demonstrating high specificity in primary rat nucleus accumbens cells. When used as a displacer of the radioligand 125I-CART(61-102), CART(55-102) shows saturable binding with a high affinity Kd of 1.43 ± 0.25 nM and a Bmax of 49.03 ± 2.33 fmol/mg protein [1]. Critically, other inactive CART peptide fragments, unrelated peptides, GABA, and even cocaine show no affinity for the receptor at concentrations up to 10 µM [2]. This demonstrates that the receptor binding site is exquisitely selective for the active CART(55-102) conformation.
| Evidence Dimension | Receptor Binding Affinity (Kd) and Specificity |
|---|---|
| Target Compound Data | Kd = 1.43 ± 0.25 nM; Bmax = 49.03 ± 2.33 fmol/mg protein. Specific binding is saturable. |
| Comparator Or Baseline | Other inactive CART fragments, unrelated peptides, GABA, cocaine: No affinity (at 10 µM) |
| Quantified Difference | Complete lack of binding for comparators vs. high affinity for CART(55-102). |
| Conditions | Primary cell cultures of rat nucleus accumbens, using 125I-CART(61-102) as radioligand. |
Why This Matters
This confirms that CART(55-102) is the essential, specific tool for investigating the CART receptor system; any other fragment will yield false negatives in binding studies.
- [1] Jones DC, Kuhar MJ. CART receptor binding in primary cell cultures of the rat nucleus accumbens. Synapse. 2008;62(2):122-127. View Source
- [2] Jones DC, Kuhar MJ. CART receptor binding in primary cell cultures of the rat nucleus accumbens. Synapse. 2008;62(2):122-127. View Source
